molecular formula C11H8BrF2NO2 B1409695 Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate CAS No. 1805593-84-3

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate

Cat. No.: B1409695
CAS No.: 1805593-84-3
M. Wt: 304.09 g/mol
InChI Key: DQHGXTBRQWLCAU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate is an organic compound with the molecular formula C11H8BrF2NO2. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and difluoromethyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-(difluoromethyl)benzoate, followed by the introduction of a cyano group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide. The cyano group can be introduced using a cyanating agent like copper(I) cyanide under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 2-amino-5-cyano-4-(difluoromethyl)benzoate.

    Oxidation: Formation of ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s interactions with biological targets.

Comparison with Similar Compounds

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate can be compared with other benzoate derivatives, such as:

    Ethyl 2-bromo-4-cyano-5-(difluoromethyl)benzoate: Similar structure but with different positions of the cyano and bromine groups, leading to variations in reactivity and applications.

    Ethyl 2-bromo-5-cyano-4-(trifluoromethyl)benzoate: Contains a trifluoromethyl group instead of a difluoromethyl group, which can affect the compound’s electronic properties and reactivity.

    Ethyl 2-chloro-5-cyano-4-(difluoromethyl)benzoate:

This compound stands out due to its specific combination of functional groups, which confer unique reactivity and versatility in various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-3-6(5-15)7(10(13)14)4-9(8)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHGXTBRQWLCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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